molecular formula C19H24ClNO4 B13797167 tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate CAS No. 868361-90-4

tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate

Cat. No.: B13797167
CAS No.: 868361-90-4
M. Wt: 365.8 g/mol
InChI Key: CAIKQOSVJJWNMV-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the chromanone core, followed by the introduction of the spiro piperidine ring. Common reagents used in these reactions include chlorinating agents, methylating agents, and tert-butyl esters. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a variety of functional groups, such as hydroxyl or amino groups .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .

Biology and Medicine

In biology and medicine, this compound is being investigated for its potential therapeutic properties. Its spiro structure is of particular interest in drug design, as it can interact with biological targets in unique ways. Research is ongoing to explore its efficacy in treating various diseases .

Industry

In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirochromanone derivatives and piperidine-containing molecules. Examples include:

Uniqueness

What sets tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate apart is its combination of a spiro structure with a tert-butyl ester group. This unique arrangement provides distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

CAS No.

868361-90-4

Molecular Formula

C19H24ClNO4

Molecular Weight

365.8 g/mol

IUPAC Name

tert-butyl 6-chloro-7-methyl-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C19H24ClNO4/c1-12-9-16-13(10-14(12)20)15(22)11-19(24-16)5-7-21(8-6-19)17(23)25-18(2,3)4/h9-10H,5-8,11H2,1-4H3

InChI Key

CAIKQOSVJJWNMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)CC3(O2)CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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